Ethyl 3-Methylisoxazole-5-carboxylate
Overview
Description
Ethyl 3-Methylisoxazole-5-carboxylate is a chemical compound with the CAS Number: 63366-79-0 . It has a molecular weight of 155.15 and its IUPAC name is ethyl 3-methyl-5-isoxazolecarboxylate . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .
Molecular Structure Analysis
The molecular structure of Ethyl 3-Methylisoxazole-5-carboxylate is represented by the linear formula C7H9NO3 . The InChI code for this compound is 1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3 .
Physical And Chemical Properties Analysis
Ethyl 3-Methylisoxazole-5-carboxylate is a low melting solid or liquid . It has a molecular weight of 155.15 .
Scientific Research Applications
Synthesis of Biomimetic Compounds
Ethyl 3-Methylisoxazole-5-carboxylate plays a crucial role in the synthesis of biomimetic compounds. For example, a study details the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate as a precursor for biomimetic synthesis of α-cyclopiazonic acid, an important compound in medicinal chemistry (Moorthie et al., 2007).
Immunomodulatory Agents
Research indicates that derivatives of Ethyl 3-Methylisoxazole-5-carboxylate, such as the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, are investigated for their potential as immunomodulatory agents. These compounds are leading to new series of immunomodulatory agents with various applications in immunology and medicine (Ryng & Szostak, 2009).
Immunological Activities
Ethyl 3-Methylisoxazole-5-carboxylate derivatives have been evaluated for their immunological activities. A study explored the activities of these compounds in human peripheral blood mononuclear cells, indicating differential stimulatory or inhibitory effects depending on the substituents in the phenyl ring. This research provides insights into the design of new immunomodulatory drugs (Ryng et al., 1999).
Synthesis of Chiral Compounds
Ethyl 3-Methylisoxazole-5-carboxylate is also used in the synthesis of chiral compounds. For instance, its derivatives have been synthesized for the formation of chiral 2-aminoalkyloxazole-5-carboxylates, which are significant in the development of new pharmaceuticals and fine chemicals (Cox et al., 2003).
Cytostatic Properties
Compounds derived from Ethyl 3-Methylisoxazole-5-carboxylate have been explored for their cytostatic properties. A study synthesized various derivatives and compared their cytostatic activity to standard treatments, finding some compounds with promising activity (Ryng et al., 1997).
Corrosion Inhibition
In the industrial field, derivatives of Ethyl 3-Methylisoxazole-5-carboxylate are investigated as corrosion inhibitors for mild steel, useful in industrial processes like metal pickling. Studies have shown high efficiency and potential for industrial application (Dohare et al., 2017).
Peptide Synthesis
Additionally, Ethyl 3-Methylisoxazole-5-carboxylate is involved in the synthesis of peptides, demonstrating its versatility in different branches of organic chemistry and pharmaceutical development (Woodward et al., 1966).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-methyl-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIZTNZMHVVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438119 | |
Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Methylisoxazole-5-carboxylate | |
CAS RN |
63366-79-0 | |
Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methyl-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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